molecular formula C17H22N2O4 B13893434 (S)-2-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Cat. No.: B13893434
M. Wt: 318.4 g/mol
InChI Key: CORYWFHTHMGAED-AWEZNQCLSA-N
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Description

(S)-2-tert-Butoxycarbonylamino-4-(1H-indol-3-yl)-butyric acid is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate indole derivative with a protected amino acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-Butoxycarbonylamino-4-(1H-indol-3-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed on the indole ring or other functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of (S)-2-tert-Butoxycarbonylamino-4-(1H-indol-3-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-tert-Butoxycarbonylamino-4-(1H-indol-3-yl)-butyric acid is unique due to its specific structure, which combines the indole ring with a protected amino acid. This combination allows for diverse chemical reactivity and potential biological applications, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-4-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-8-11-10-18-13-7-5-4-6-12(11)13/h4-7,10,14,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

CORYWFHTHMGAED-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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